DL-O-Phosphoserine,barium salt

Description

Contextualization of Phosphoserine as a Key Post-Translational Modification and Metabolite in Research Models

Phosphoserine, an ester of the amino acid serine and phosphoric acid, is a critical component of numerous proteins, arising from a process known as post-translational modification (PTM). bio-techne.comwikipedia.org This modification, specifically the phosphorylation of serine residues, is a fundamental mechanism for regulating a vast array of cellular activities, including cell division, signal transduction, and differentiation. bio-techne.com In fact, it is estimated that over half of all human proteins are modified by phosphorylation. nih.gov

The addition of a phosphate (B84403) group to serine is catalyzed by enzymes called kinases, and its removal is facilitated by phosphatases. This reversible process acts as a molecular switch, altering a protein's function, localization, and interaction with other molecules. The significance of serine phosphorylation is underscored by its involvement in numerous disease processes. Abnormal hyper-phosphorylation of proteins at serine residues is a known contributor to the pathology of various cancers and neurological disorders like Alzheimer's and Parkinson's disease. bio-techne.com

Beyond its role in PTMs, phosphoserine is also a normal metabolite found in human biofluids. wikipedia.orgebi.ac.uk It participates in various metabolic pathways, including the serine synthesis pathway, which connects glycolysis to one-carbon metabolism and is crucial for the synthesis of other amino acids, lipids, and nucleotides. nih.gov As a metabolite, phosphoserine's presence and concentration can serve as a biomarker in metabolic studies. acs.org

Significance of DL-O-Phosphoserine, Barium Salt as a Research Reagent and Substrate

DL-O-Phosphoserine, barium salt is a racemic mixture of the D- and L-isomers of O-phosphoserine, complexed with barium. This specific formulation offers stability and makes it a valuable tool in various research applications. americanchemicalsuppliers.com In the laboratory, it serves as a crucial reagent and substrate for studying the enzymes involved in phosphorylation and dephosphorylation, namely kinases and phosphatases.

The barium salt form is particularly useful in certain experimental contexts. For instance, barium hydroxide (B78521) has been utilized as a reagent to preferentially catalyze the β-elimination of phosphoserine, a reaction used in the analysis of phosphopeptides. nih.gov The compound's utility extends to its use as a standard in analytical chemistry for the identification and quantification of phosphoserine in biological samples.

Researchers utilize DL-O-Phosphoserine, barium salt to investigate the intricate signaling pathways regulated by serine phosphorylation. By providing a known substrate, scientists can assay the activity of specific kinases and phosphatases, screen for inhibitors or activators of these enzymes, and ultimately dissect the complex networks that govern cellular function.

Historical Trajectory and Evolution of Academic Studies on O-Phosphoserine Derivatives

The scientific journey into the world of phosphorylated amino acids began in the mid-20th century. smolecule.com Early investigations focused on identifying the phosphorylated components of abundant phosphoproteins. A pivotal moment in this exploration was the chemical synthesis of phosphoserine in the 1930s by Levene and his colleagues, which provided a crucial standard for identifying this modified amino acid in protein hydrolysates. nih.gov

The development of new analytical techniques, particularly those for phosphorylation analysis, spurred further research into O-phosphoserine and its derivatives. smolecule.com The advent of methods for solid-phase synthesis of phosphopeptides allowed for the creation of specific peptide sequences containing phosphoserine, enabling more detailed studies of protein-tyrosine phosphatases and other signaling proteins. google.com

Over time, the focus of research has expanded from simple identification to understanding the functional consequences of serine phosphorylation. The use of phosphoserine derivatives in research has evolved to include the study of their roles in diverse biological processes, from neurotransmission to bone mineralization. acs.org For example, O-phospho-L-serine has been investigated for its role in retinal regeneration and bone repair. medchemexpress.com The synthesis of various O-phosphoserine analogues continues to be an active area of research, aimed at developing new tools to probe and manipulate phosphorylation-dependent pathways. acs.org

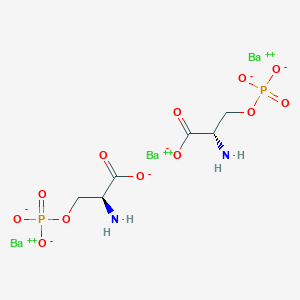

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10Ba3N2O12P2 |

|---|---|

Molecular Weight |

776.1 g/mol |

IUPAC Name |

(2S)-2-amino-3-phosphonatooxypropanoate;barium(2+) |

InChI |

InChI=1S/2C3H8NO6P.3Ba/c2*4-2(3(5)6)1-10-11(7,8)9;;;/h2*2H,1,4H2,(H,5,6)(H2,7,8,9);;;/q;;3*+2/p-6/t2*2-;;;/m00.../s1 |

InChI Key |

ZSUOHZFKCVKZDY-PXYKVGKMSA-H |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)OP(=O)([O-])[O-].C([C@@H](C(=O)[O-])N)OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Canonical SMILES |

C(C(C(=O)[O-])N)OP(=O)([O-])[O-].C(C(C(=O)[O-])N)OP(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Dl O Phosphoserine, Barium Salt

Optimized Laboratory-Scale Synthesis Protocols for DL-O-Phosphoserine

The synthesis of DL-O-Phosphoserine in the laboratory has evolved to produce high yields and purity, essential for its use in biochemical and mechanistic studies. These protocols often involve the phosphorylation of a protected serine derivative followed by deprotection.

Stereoselective Synthesis of Phosphoserine Isomers for Biochemical Probes

The biological activity of phosphoserine is stereospecific, necessitating the synthesis of pure L- and D-isomers to serve as precise biochemical probes. Stereoselective synthesis is critical for investigating the specific roles of each enantiomer in biological systems. Common strategies for achieving stereoselectivity include the use of chiral starting materials, chiral catalysts, and enzymatic resolutions.

One prevalent method involves the phosphorylation of N-protected L- or D-serine derivatives. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions and ensure the integrity of the stereocenter during the phosphorylation step. Subsequent deprotection under mild conditions yields the desired enantiomerically pure O-phosphoserine.

Key Stereoselective Synthesis Strategies:

| Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, such as L-serine or D-serine, which are then chemically converted to the target phosphoserine isomer. | Cost-effective; relies on the high enantiomeric purity of the starting material. |

| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in a key bond-forming reaction, such as the phosphorylation step or a precursor synthesis step. | Can provide high enantiomeric excess; catalyst selection is critical. |

| Enzymatic Resolution | Uses enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired isomer. | High stereospecificity; reactions are typically performed under mild conditions. |

Strategies for Barium Salt Formation and its Role in Purification and Stability

The barium salt of DL-O-Phosphoserine plays a significant role in its purification and long-term stability. The formation of the barium salt is an effective method for isolating the phosphorylated amino acid from reaction mixtures. Due to its insolubility in many organic solvents, the barium salt can be precipitated, washed to remove impurities, and then converted back to the free acid or another salt if required.

The stability imparted by barium salt formation is another key advantage. The ionic interaction between the negatively charged phosphate (B84403) group and the divalent barium cation reduces the lability of the phosphate ester bond, protecting it from hydrolysis, particularly under neutral or slightly alkaline conditions. This enhanced stability is crucial for storage and for ensuring the integrity of the compound prior to its use in sensitive biochemical assays.

Chemical Modifications and Analogue Synthesis for Mechanistic Investigations

To probe the intricate mechanisms of phosphorylation-dependent signaling, researchers often require chemically modified versions of phosphoserine. These analogues can serve as metabolic tracers, stable mimics, or prodrugs to study cellular processes.

Synthesis of Isotopically Labeled DL-O-Phosphoserine for Tracing Studies

Isotopically labeled DL-O-Phosphoserine is an invaluable tool for metabolic tracing studies, allowing researchers to follow the fate of the molecule within complex biological systems. nih.govnih.govbiorxiv.org Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are commonly incorporated into the phosphoserine backbone.

The synthesis of these labeled compounds typically involves starting with an isotopically enriched precursor. For example, the use of ¹³C-labeled serine or a ¹³C-labeled phosphorylating agent can introduce the isotope at a specific position within the molecule. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled phosphoserine and its downstream metabolites, providing insights into metabolic fluxes and pathway dynamics. nih.govresearchgate.net

Commonly Used Isotopes in Phosphoserine Labeling:

| Isotope | Application | Detection Method |

| ¹³C | Tracing carbon backbone metabolism. | Mass Spectrometry, NMR Spectroscopy |

| ¹⁵N | Tracing amino acid and nitrogen metabolism. | Mass Spectrometry, NMR Spectroscopy |

| ²H (D) | Tracing metabolic pathways with minimal kinetic isotope effects. | Mass Spectrometry |

Derivatization to Phosphoserine Mimics and Prodrugs for Biochemical Assays

To overcome the inherent instability of the phosphate ester bond and its susceptibility to phosphatases, non-hydrolyzable phosphoserine mimics have been developed. biorxiv.org These mimics often replace the oxygen atom linking the phosphate to the serine side chain with a more stable group, such as a methylene (B1212753) (CH₂) or difluoromethylene (CF₂) group. nih.gov These modifications create compounds that can bind to phosphoserine-binding domains without being cleaved, making them potent inhibitors or probes for studying protein-protein interactions. nih.govnih.govresearchgate.net

Prodrug strategies are also employed to enhance the cellular uptake of phosphoserine and its analogs. nih.govnih.gov The highly charged nature of the phosphate group can limit its ability to cross cell membranes. By masking the phosphate group with lipophilic moieties that can be cleaved by intracellular enzymes, the molecule's bioavailability is significantly improved. This approach allows for the efficient delivery of the active phosphoserine or its mimic into the cellular environment for biochemical assays. nih.gov

Solid-Phase Synthesis Approaches for Phosphopeptide Analogs

Solid-phase peptide synthesis (SPPS) has revolutionized the creation of peptides and has been adapted for the synthesis of phosphopeptides containing phosphoserine. nih.govpeptide.comnih.gov This methodology allows for the precise incorporation of phosphoserine at specific positions within a peptide sequence. nih.gov

In one common approach, a protected phosphoserine amino acid derivative is coupled to the growing peptide chain on a solid support. peptide.com Alternatively, a serine residue can be incorporated into the peptide and subsequently phosphorylated on the solid phase. nih.gov The choice of protecting groups for the phosphate moiety is critical to ensure its stability throughout the synthesis and its successful deprotection at the final stage. These synthetic phosphopeptides are indispensable tools for studying the substrate specificity of protein kinases and phosphatases, as well as for investigating the structural and functional consequences of site-specific phosphorylation. nih.gov

Molecular and Biochemical Mechanisms Involving Dl O Phosphoserine in Experimental Systems

Enzymatic Interactions and Substrate Specificity in Model Organisms and In Vitro Systems

The interactions of DL-O-Phosphoserine with enzymes are multifaceted, ranging from serving as a substrate to acting as a modulator of catalytic activity.

Modulation of Protein Kinase and Phosphatase Activities by DL-O-Phosphoserine

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a critical post-translational modification catalyzed by protein kinases, while phosphatases reverse this process. wikipedia.orgthermofisher.com The presence of phosphoserine can influence these enzymatic activities.

Research has shown that a phosphoserine residue can act as a crucial recognition determinant for certain kinases. For instance, Casein Kinase II, a ubiquitous serine/threonine protein kinase, typically recognizes acidic amino acid residues in its substrates. nih.gov A synthetic peptide containing the sequence -S-X-X-S- is not a substrate for this kinase; however, when the serine at the +3 position is phosphorylated, the peptide becomes a viable substrate for Casein Kinase II. nih.gov This indicates that existing phosphorylation can guide subsequent phosphorylation events, a process known as hierarchical phosphorylation. nih.gov

Conversely, phosphoserine is the primary substrate for a class of enzymes known as phosphoserine phosphatases (PSPs). researchgate.netebi.ac.uk These enzymes catalyze the final, irreversible step in the L-serine biosynthesis pathway by hydrolyzing O-phospho-L-serine to L-serine and inorganic phosphate. ebi.ac.uknih.govnih.gov Studies on phosphoserine phosphatase from Methanocaldococcus jannaschii reveal a mechanism involving an aspartate residue acting as a nucleophile to form a phosphoenzyme intermediate, which is then hydrolyzed. ebi.ac.uk In lung cancer cells, phosphoserine phosphatase (PSPH) has been shown to dephosphorylate phosphoserine in peptide sequences, and its activity is not limited to L-serine synthesis, as it also dephosphorylates other proteins like IRS-1. researchgate.net

Competitive Inhibition and Allosteric Modulation in Enzymatic Reactions

Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the enzyme's active site, preventing the actual substrate from binding. wikipedia.orgkhanacademy.org O-phospho-L-serine, a component of the DL-O-Phosphoserine racemate, has been identified as a competitive inhibitor of the enzyme serine racemase. medchemexpress.commedchemexpress.cn Serine racemase catalyzes the conversion of L-serine to D-serine. By competing with the L-serine substrate for the active site, O-phospho-L-serine inhibits the enzymatic reaction and thereby affects the production of D-serine. medchemexpress.commedchemexpress.cn One study noted that O-phospho-L-serine showed inhibitory activity against serine racemase in a concentration-dependent manner, with an inhibition rate of approximately 20% at a 2 mM concentration. medchemexpress.com

While direct allosteric modulation by free DL-O-Phosphoserine is less documented, the product of its dephosphorylation, L-serine, acts as a specific inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase, the first enzyme in the serine biosynthesis pathway. nih.gov This feedback inhibition suggests a regulatory loop where the end-product modulates the pathway's activity. In fresh preparations, L-serine acts as a classical non-competitive inhibitor of this enzyme. nih.gov

| Enzyme | Inhibitor | Type of Inhibition | Mechanism | Reference |

|---|---|---|---|---|

| Serine Racemase | O-phospho-L-serine | Competitive | Binds to the active site, competing with the L-serine substrate. | medchemexpress.commedchemexpress.cn |

Role in Non-Mammalian and Cellular Metabolic Pathways

DL-O-Phosphoserine is a key intermediate in fundamental metabolic pathways, particularly in the synthesis of other essential biomolecules.

Precursor Functions in Biosynthetic Routes

The most prominent role of O-phosphoserine is as a direct precursor in the de novo biosynthesis of L-serine via the "phosphorylated pathway". nih.gov This three-step pathway is a diversion from glycolysis and is found across all kingdoms of life. nih.govfrontiersin.org

Step 1: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by the enzyme 3-phosphoglycerate dehydrogenase. nih.gov

Step 2: Phosphoserine aminotransferase catalyzes the transamination of 3-phosphohydroxypyruvate and L-glutamate to produce O-phosphoserine and α-ketoglutarate. nih.govnih.gov

Step 3: Phosphoserine phosphatase hydrolyzes O-phosphoserine to yield L-serine and inorganic phosphate. ebi.ac.uknih.gov

In yeast, O-phosphoserine is involved in the glycine (B1666218) metabolism pathway and is converted to L-serine by phosphoserine phosphatase. ymdb.ca L-serine itself is a precursor for numerous other molecules, including glycine, D-serine, cysteine, phospholipids, and nucleotides, highlighting the central metabolic position of its precursor, O-phosphoserine. nih.govnih.gov

| Pathway | Enzyme | Product | Organism/System | Reference |

|---|---|---|---|---|

| L-Serine Biosynthesis (Phosphorylated Pathway) | Phosphoserine Phosphatase | L-Serine | Eukaryotes, Bacteria | ebi.ac.uknih.gov |

| Glycine Metabolism | Phosphoserine Phosphatase | L-Serine (which is then converted to Glycine) | Yeast | ymdb.ca |

Influence on Signal Transduction Networks in Cell Culture Models

Phosphorylation of proteins on serine residues is a cornerstone of cellular signal transduction, regulating processes like cell division and differentiation. thermofisher.comnovusbio.com Beyond its role as a metabolic intermediate, free O-phospho-L-serine can also influence signaling pathways.

In studies using a light-damaged zebrafish retina model, O-phospho-L-serine was shown to suppress the proliferation of Müller glia and the regeneration of cone cells. nih.gov This effect is linked to its ability to mimic the phosphatidylserine (B164497) head group. medchemexpress.com By binding to phosphatidylserine receptors, O-phospho-L-serine can interfere with phagocytic signal transduction, a process known to be involved in the regenerative response following retinal damage. medchemexpress.comnih.gov This suggests that extracellular phosphoserine can act as a signaling molecule, modulating cellular responses to injury.

Intramolecular and Intermolecular Interactions of Phosphoserine Residues in Protein Research

Once incorporated into a polypeptide chain via post-translational modification, the phosphoserine residue becomes a critical modulator of protein structure and function through various non-covalent interactions.

The negatively charged phosphate group of a phosphoserine residue can engage in significant electrostatic interactions. mdpi.com It can form intramolecular hydrogen bonds with backbone amide protons, which can influence the local conformation of the peptide backbone. researchgate.net The dianionic phosphoryl group can form direct intramolecular hydrogen bonds, and the strength of these bonds can change with pH, providing a mechanism for regulating protein function. researchgate.net

Phosphoserine residues also act as docking sites for other proteins, mediating the assembly of multi-protein signaling complexes. nih.govscnu.edu.cn Specific protein modules, such as 14-3-3 domains, WW domains, and forkhead-associated (FHA) domains, have evolved to recognize and bind short sequence motifs containing phosphoserine or phosphothreonine. nih.govscnu.edu.cn This binding is a fundamental mechanism for signal transduction, allowing for the recruitment of downstream effector proteins in response to kinase activity. thermofisher.com

Furthermore, interactions involving phosphoserine can be highly synergistic. In the Ets-1 transcription factor, intramolecular interactions between a disordered serine-rich region (SRR) and the DNA-binding domain are enhanced by phosphorylation. nih.gov These interactions, which inhibit DNA binding, require both the phosphoserine residues and adjacent aromatic residues (phenylalanine or tyrosine), which act synergistically. nih.gov Similarly, in certain AGC kinases, the phosphorylation of a serine or threonine in the hydrophobic motif creates an intramolecular docking site. embopress.org The phosphorylated motif binds to a phosphate-binding pocket within the same kinase domain, leading to a conformational change that stimulates catalytic activity. embopress.org

| Type of Interaction | Description | Protein/System Example | Functional Consequence | Reference |

|---|---|---|---|---|

| Intramolecular Hydrogen Bonding | The phosphate group forms H-bonds with backbone amide protons. | Phosphorylated dipeptides | Modulates peptide backbone conformation. | researchgate.net |

| Intermolecular Protein-Protein Interaction | Phosphoserine acts as a docking site for specific binding domains. | 14-3-3 proteins, WW domains, FHA domains | Assembly of signaling complexes, signal transduction. | nih.govscnu.edu.cn |

| Intramolecular Synergistic Interaction | Phosphoserine and adjacent aromatic residues cooperate to bind another domain within the same protein. | Ets-1 transcription factor | Reinforcement of autoinhibition of DNA binding. | nih.gov |

| Intramolecular Docking | A phosphorylated motif binds to a specific pocket in the same kinase. | AGC kinases (e.g., RSK2, S6K1) | Synergistic stimulation of catalytic activity. | embopress.org |

Role in Protein-Protein Interactions in Recombinant Systems

The phosphorylation of serine residues is a key mechanism for regulating protein-protein interactions, and the ability to produce recombinant proteins with site-specific phosphorylation is crucial for studying these processes. nih.govnih.gov The introduction of a phosphoserine residue can create a new binding interface or disrupt an existing one, thereby modulating the formation and stability of protein complexes. nih.gov

Genetic code expansion techniques have been developed to incorporate phosphoserine into recombinant proteins in E. coli. nih.govnih.gov These methods allow for the production of milligram quantities of homogeneously phosphorylated proteins, which can then be used in in vitro studies to investigate their role in phosphorylation-dependent signaling and protein-protein interactions. nih.gov The use of engineered E. coli strains, for example those with a knockout of the serB gene, allows for the internal production of high levels of phosphoserine for incorporation. nih.govnih.gov

The strategic placement of phosphoserine can induce or inhibit interactions. For example, the formation of salt bridge networks involving phosphoserine can be a critical factor in the assembly of protein complexes. nih.gov Conversely, the introduction of a negatively charged phosphate group can lead to electrostatic repulsion, thereby preventing an interaction.

While direct studies on the role of "DL-O-Phosphoserine, barium salt" in protein-protein interactions within recombinant systems are not extensively documented, the underlying principles of phosphoserine-mediated interactions are well-established. The presence of barium ions could potentially modulate these interactions. Given that barium ions can interact with the phosphoserine moiety, as evidenced by their catalytic effect on β-elimination, it is conceivable that they could also influence the electrostatic environment of a phosphoserine-containing binding interface. nih.govnih.govresearchgate.net This could, in turn, affect the affinity and specificity of protein-protein interactions.

The following table summarizes different approaches for producing and studying phosphoserine-containing recombinant proteins for interaction studies.

| Method | Description | Application in Protein-Protein Interaction Studies |

| Genetic Code Expansion | Site-specific incorporation of phosphoserine during protein translation in E. coli using an orthogonal translation system. nih.govnih.gov | Allows for the production of specific phospho-isoforms of a protein to test their binding to interaction partners. |

| In vitro Kinase Assays | Enzymatic phosphorylation of a purified recombinant protein using a specific kinase. researchgate.net | Can be used to study the effect of phosphorylation on the interaction with other proteins, though achieving site-specific phosphorylation can be challenging for multi-site phosphorylated proteins. researchgate.net |

| Phosphomimetic Mutants | Replacing a serine residue with a negatively charged amino acid, such as aspartic acid or glutamic acid, to mimic the electrostatic effect of phosphorylation. researchgate.net | A common and straightforward method to probe the potential role of phosphorylation in protein interactions, although it may not always accurately recapitulate the effects of a true phosphate group. researchgate.net |

This interactive table outlines various experimental strategies to investigate the role of phosphoserine in protein-protein interactions using recombinant systems.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Chromatographic and Electrophoretic Separations for Research Samples

High-resolution separation techniques are critical first steps in the analysis of research samples containing DL-O-Phosphoserine, barium salt. These methods isolate the compound of interest from complex matrices, allowing for accurate identification and quantification while assessing sample purity.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of phosphoamino acids like phosphoserine. nih.govnih.gov It is widely employed for separating and quantifying phosphoserine from related compounds and impurities. nih.gov A common approach involves using a mixed-mode stationary phase column, which allows for the retention and separation of polar and charged molecules. sielc.com The analysis can be performed using a simple isocratic method with a mobile phase consisting of water, acetonitrile (B52724) (MeCN), and an acid buffer such as phosphoric acid. sielc.com

For detection, UV absorbance at 200 nm is often utilized. sielc.com To enhance sensitivity, especially for trace amounts, derivatization with chromophoric or fluorophoric reagents can be employed. For instance, derivatization with 4'-Dimethylaminoazobenzene-4-sulfonyl chloride (dabsyl chloride) allows for the detection of phosphoserine at picomole levels using a single-column reverse-phase HPLC system. nih.gov

| Parameter | Typical Value / Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Mixed-mode stationary phase (e.g., Primesep B) or Reverse-phase C18. nih.govsielc.com |

| Mobile Phase | Aqueous buffer with organic modifier (e.g., Water, Acetonitrile, Phosphoric Acid). sielc.com |

| Detection | UV (200 nm) or Evaporative Light Scattering Detector (ELSD). sielc.comsrce.hr |

| Derivatization | Dabsyl chloride for enhanced UV-Vis detection. nih.gov |

| Application | Purity assessment, quantitative analysis, separation from other amino acids. nih.govsielc.com |

Capillary Electrophoresis (CE) offers a powerful alternative for the separation of charged molecules like phosphoserine. wikipedia.org This family of techniques separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. wikipedia.org Capillary Zone Electrophoresis (CZE), a common mode of CE, is particularly well-suited for analyzing phosphoamino acids and can be used to resolve phosphopeptide isomers—peptides with the same sequence but phosphorylated at different sites. nih.govmdpi.com

The instrumentation for CE is relatively simple, consisting of a high-voltage power supply, a capillary, electrodes, a detector, and buffer vials. wikipedia.org Samples are introduced into the capillary, and the applied voltage drives the migration of the charged species. wikipedia.org This technique is noted for its high efficiency, rapid analysis times, and minimal sample consumption. nih.gov In some applications, CE with laser-induced fluorescence detection is used to achieve very high sensitivity, which is crucial when analyzing low-abundance samples. google.com Furthermore, Phos-tag affinity electrophoresis, a specialized gel electrophoresis technique, can be used to separate different phosphorylation states of a protein, such as distinguishing between nonphosphorylated, monophosphorylated, and diphosphorylated forms. nih.gov

Mass Spectrometry-Based Approaches for Phosphopeptide Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of protein phosphorylation. acs.orgcreative-proteomics.com It provides unparalleled sensitivity and accuracy for identifying phosphopeptides and quantifying changes in phosphorylation levels, which is crucial due to the often low stoichiometry of this modification. acs.org Due to the low abundance and sometimes poor ionization of phosphopeptides, enrichment strategies using methods like Immobilized Metal Affinity Chromatography (IMAC) or titanium dioxide (TiO2) are often required prior to MS analysis. thermofisher.comcellsignal.com

Tandem mass spectrometry (MS/MS) is the definitive method for identifying specific phosphorylation sites within a peptide sequence. nih.govnih.gov The process involves multiple stages of mass analysis. First, phosphopeptides are ionized and separated in the mass spectrometer. A specific peptide ion (the precursor ion) is then selected and subjected to fragmentation. tandfonline.com The resulting fragment ions (product ions) are detected, generating a product ion spectrum. tandfonline.com

By analyzing the mass differences between the peaks in this spectrum, the amino acid sequence of the peptide can be deduced. nih.gov The presence of a phosphate (B84403) group on a specific serine residue is confirmed by a characteristic mass shift of 80 Da in the fragment ions containing that residue. nih.gov This approach allows for the unambiguous localization of the phosphorylation site. nih.gov

The method used to fragment the precursor ion is critical for successful phosphorylation site analysis. Collision-Induced Dissociation (CID) is a widely used technique where the precursor ion is fragmented by collision with an inert gas. nih.gov A significant drawback of CID when analyzing peptides containing phosphoserine is the frequent and facile neutral loss of the phosphate group (as H3PO4, a loss of 98 Da). nih.govacs.org This preferential fragmentation of the labile phosphate-serine bond can dominate the spectrum, making it difficult to generate the backbone fragment ions needed for sequence confirmation and precise site localization. acs.orgnih.gov

In contrast, Electron Capture Dissociation (ECD) is a non-ergodic fragmentation technique that involves irradiating multiply charged peptide cations with low-energy electrons. nih.govmsvision.com ECD induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type fragment ions. nih.gov Crucially, this process tends to preserve labile post-translational modifications, including the phosphate group on serine residues. msvision.com This makes ECD particularly powerful for the unambiguous localization of phosphorylation sites, as the phosphate group remains attached to its specific residue on the resulting fragment ions. nih.govresearchgate.net While CID is often better for initial peptide identification, ECD and the related technique Electron Transfer Dissociation (ETD) are superior for localizing the modification. researchgate.net

Interestingly, the barium ion in DL-O-Phosphoserine, barium salt, is relevant in a related chemical context. The presence of Ba2+ ions has been shown to strongly catalyze the β-elimination of the phosphate group from phosphoserine residues under mild alkaline conditions. nih.gov This specific chemical reaction can be used as a derivatization strategy prior to analysis to aid in detection and sequencing. nih.gov

| Fragmentation | Primary Mechanism | Key Fragment Ions | Preservation of Phosphate Group | Best Application |

| CID | Vibrational excitation via collision with inert gas. nih.gov | b- and y-type. nih.gov | Poor; frequent neutral loss of H3PO4 from pSer. acs.org | Peptide identification. researchgate.net |

| ECD | Capture of low-energy electrons by multiply charged cations. nih.gov | c- and z-type. nih.gov | Excellent; labile modifications are preserved. msvision.com | Phosphorylation site localization. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure, dynamics, and chemical environment of molecules at the atomic level. For compounds like DL-O-Phosphoserine, barium salt, NMR provides detailed information about the phosphate group and its influence on the serine residue.

Several NMR-active nuclei can be utilized, with ³¹P and ¹H NMR being particularly informative. nih.gov ³¹P NMR spectroscopy is highly specific to the phosphorus atom in the phosphate group. The chemical shift of the ³¹P nucleus is sensitive to its local environment, including pH, allowing for the determination of the pKa value of the phosphoryl group. nih.gov For a model peptide containing phosphoserine, the pKa was determined to be 6.1, with the ³¹P chemical shift moving from 0.6 ppm at low pH (4.0) to 4.9 ppm at high pH (8.0). nih.gov

¹H and ¹³C NMR provide information about the serine residue itself. Phosphorylation induces characteristic changes in the chemical shifts of the adjacent nuclei. researchgate.net For instance, in ¹H NMR, phosphorylation of a serine residue leads to significant downfield shifts of the Hα and Hβ proton resonances. nih.gov Similarly, in ¹³C-¹H correlated spectra (HSQC), the Cα and Cβ signals also shift upon phosphorylation. researchgate.net These specific spectral changes serve as a clear indicator of the phosphorylation state of the serine residue. ubc.ca

| Nucleus | Observation | Significance |

| ³¹P | Chemical shift is highly dependent on pH. nih.gov | Provides information on the local chemical environment and allows for pKa determination of the phosphate group. nih.gov |

| ¹H | Phosphorylation causes downfield shifts in Hα and Hβ resonances. nih.govresearchgate.net | Confirms the phosphorylation state of the serine residue. |

| ¹³C | Phosphorylation causes shifts in Cα and Cβ resonances. researchgate.netubc.ca | Provides complementary structural information and confirms phosphorylation. |

Solid-State NMR for Barium Salt Crystalline Structures

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of materials in their solid phase. It is particularly valuable for characterizing crystalline, nanocrystalline, or amorphous substances that may be unsuitable for single-crystal X-ray diffraction. mdpi.com For DL-O-Phosphoserine, barium salt, SS-NMR provides critical information about the local chemical environment of each atom within the crystal lattice.

The anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution-state NMR, are preserved in the solid state and are rich with structural information. mdpi.com By analyzing the SS-NMR spectra of nuclei like ³¹P, ¹³C, and ¹⁵N, researchers can probe the effects of the barium cation on the phosphoserine molecule. The presence of the Ba²⁺ ion influences the electron distribution around the phosphate group, the carboxyl group, and the amino group, leading to distinct chemical shifts compared to the free phosphoserine. nih.gov

Table 1: Solid-State NMR Parameters and Their Structural Interpretations

| Parameter | Information Obtained | Structural Significance for DL-O-Phosphoserine, barium salt |

|---|---|---|

| Chemical Shift Anisotropy (CSA) | Provides information on the local electronic environment and symmetry around a nucleus. | Reveals the orientation of the phosphate and carboxyl groups relative to the external magnetic field and the influence of Ba²⁺ coordination. |

| Dipolar Coupling | Measures the through-space interaction between nuclear spins, which is highly dependent on internuclear distance. | Helps determine the proximity of the barium ion to specific atoms on the phosphoserine molecule and the intermolecular packing in the crystal. |

| Quadrupolar Coupling (for nuclei like ¹⁴N) | Sensitive to the electric field gradient at the nucleus, reflecting the symmetry of the local charge distribution. | Characterizes the coordination environment of the nitrogen atom in the amino group and its involvement in hydrogen bonding. |

Solution-State NMR for Conformational Analysis of Phosphoserine Conjugates

While SS-NMR characterizes the static crystalline structure, solution-state NMR spectroscopy is indispensable for studying the dynamic and conformational properties of DL-O-Phosphoserine and its conjugates when dissolved in a solvent. High-resolution ¹H, ¹³C, and ³¹P NMR spectra provide foundational information on the molecule's covalent structure and the immediate chemical environment of each atom in solution. nih.govnih.gov

For conformational analysis, advanced multi-dimensional NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton, carbon, and phosphorus signals unambiguously. The binding of cations like Ba²⁺ can be monitored through changes in chemical shifts and relaxation rates, providing insights into the specific sites of interaction. nih.gov

Furthermore, specialized methods can selectively identify the phosphoserine moiety. A ³¹P spin-echo difference constant time ¹H-¹³C HSQC spectrum, for instance, can exploit the small two- and three-bond ¹³C–³¹P scalar couplings (~5 Hz) to selectively detect the signals from phosphoserine residues. researchgate.net The production of isotopically labeled (e.g., ¹³C, ¹⁵N) phosphoserine allows for advanced NMR studies that can track conformational changes upon phosphorylation or ion binding, as these events cause distinct and observable peak shifts in HSQC spectra. nih.gov These analyses help build a comprehensive model of the conformational preferences and flexibility of phosphoserine conjugates in a biologically relevant aqueous environment.

Table 2: Solution-State NMR Techniques for Conformational Analysis

| Technique | Purpose | Application to Phosphoserine Conjugates |

|---|---|---|

| ¹H, ¹³C, ³¹P 1D-NMR | Provides fundamental chemical shift and coupling constant data. nih.gov | Basic structural verification and monitoring of pH-dependent changes. |

| 2D COSY | Identifies proton-proton (³JHH) scalar couplings to establish proton connectivity. | Traces the spin systems of the serine backbone and sidechain. |

| 2D HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) heteronuclei (¹³C, ¹⁵N). | Unambiguously assigns all carbon and nitrogen resonances. |

| Nuclear Overhauser Effect (NOE) | Detects through-space proximity of protons (<5 Å). | Provides distance constraints to define the three-dimensional folding and orientation of the sidechain relative to the backbone. |

| Relaxation-Dispersion NMR | Characterizes molecular motions and transiently formed conformational states. bakerlab.org | Probes the dynamic equilibrium between different conformations of the phosphoserine molecule in solution. |

X-ray Crystallography and Diffraction for Molecular Architecture Elucidation

X-ray crystallography and diffraction stand as the definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. whiterose.ac.uk This technique provides an atomic-resolution map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. For DL-O-Phosphoserine, barium salt, obtaining a high-quality single crystal is the prerequisite for this analysis.

The process involves mounting a single crystal and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern is mathematically processed to generate an electron density map of the molecule. From this map, a detailed structural model of the compound is built and refined. The final output includes the precise coordinates of each atom in the crystal's unit cell, the fundamental repeating unit of the crystal lattice. This information is paramount for understanding the intramolecular geometry of the phosphoserine anion and its coordination with the barium cation.

Co-crystallization with Binding Partners for Interaction Analysis

Co-crystallization is a powerful extension of X-ray crystallography used to study the non-covalent interactions between two or more different molecules. By crystallizing DL-O-Phosphoserine, barium salt with a specific binding partner—such as a receptor protein, an enzyme, or another small molecule—the precise nature of their interaction can be visualized at the atomic level. researchgate.net

Amino acids and their derivatives are known to be effective co-formers in co-crystals, often forming robust, charge-assisted hydrogen-bonded chains that serve as a scaffold. nih.govrsc.org In a potential co-crystal, the phosphoserine moiety could interact with a binding partner through a network of hydrogen bonds involving its phosphate, carboxyl, and amino groups, as well as through ionic interactions mediated by the barium ion. The resulting crystal structure would reveal the specific binding mode, the intermolecular distances, and the geometry of all contacts. This provides invaluable information for understanding the principles of molecular recognition and for the rational design of molecules with targeted binding properties.

Resolution of Stereochemical Features of DL-O-Phosphoserine, Barium Salt

DL-O-Phosphoserine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. X-ray crystallography is uniquely capable of distinguishing between these stereoisomers and determining how they are arranged within the crystal lattice. The analysis of a single crystal of the barium salt can reveal whether it crystallizes as a racemic compound or as a conglomerate.

Racemic Compound: Both the D- and L-enantiomers are present in an ordered arrangement within the same unit cell.

Conglomerate: The D- and L-enantiomers crystallize in separate crystals.

The quality of the diffraction data, defined by its resolution, is a critical parameter. mdpi.com High-resolution data (typically better than 1.5 Å) allows for the unambiguous assignment of the absolute configuration of each stereocenter. mdpi.com Anomalous dispersion methods, often used in determining absolute configuration, can definitively establish the stereochemistry, providing an exact and detailed picture of the three-dimensional structure of each enantiomer and their relationship within the crystal. springernature.com This level of stereochemical detail is fundamental to understanding the compound's properties and potential interactions in a chiral environment.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| DL-O-Phosphoserine, barium salt |

| DL-O-Phosphoserine |

| D-O-Phosphoserine |

| L-O-Phosphoserine |

| S-naproxen |

| L-alanine |

| D-alanine |

| D-tyrosine |

Research Applications and Utilities of Dl O Phosphoserine, Barium Salt

Utilization as a Biochemical Probe in In Vitro Enzymatic Assays

The barium salt of DL-O-Phosphoserine finds a specific and significant utility in the context of in vitro enzymatic assays, primarily due to the catalytic role of barium ions (Ba²⁺) in the chemical modification of phosphoserine residues. This property is exploited for the detection and analysis of protein phosphorylation.

In biochemical studies, particularly in peptide microsequencing and the analysis of phosphopeptides, the β-elimination of the phosphate (B84403) group from phosphoserine is a critical step. Research has demonstrated that this reaction, typically carried out with dilute alkali, is significantly catalyzed by the presence of Group II metal ions, with barium being particularly effective. nih.gov The use of barium hydroxide (B78521) (Ba(OH)₂) can increase the rate of β-elimination of phosphoserine by more than two orders of magnitude compared to sodium hydroxide (NaOH) at the same hydroxide ion concentration. nih.gov

This barium-catalyzed reaction is highly selective for phosphoserine. nih.gov Other amino acids like serine and threonine remain unaffected, and the rate of elimination for O-glycosidically linked moieties is substantially slower. nih.gov This specificity allows for the targeted modification of phosphoserine residues. The resulting dehydroalanine (B155165) intermediate can then be reacted with a nucleophile, such as methylamine, to yield a stable, modified residue (β-methylaminoalanine) that is easily detectable during sequence analysis. nih.gov This makes the barium-catalyzed modification a powerful tool for identifying sites of serine phosphorylation in proteins and peptides.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst | 0.1 M Ba(OH)₂ vs. NaOH (at same OH⁻ concentration) | Rate of β-elimination is over two orders of magnitude faster with Ba(OH)₂. | nih.gov |

| Specificity | Treatment with Ba(OH)₂ | Affects phosphoserine residues; serine and threonine residues are unaffected. | nih.gov |

| Application | Peptide microsequencing | Allows for rapid and selective modification of phosphoserine for subsequent detection. | nih.gov |

Application in Cell-Free and Cell Culture Systems for Mechanistic Research

In cell-free and cell culture models, DL-O-Phosphoserine is used to investigate the fundamental mechanisms of cellular processes, particularly those involving protein phosphorylation and amino acid metabolism.

DL-O-Phosphoserine is an intermediate in the biosynthesis of L-serine and can be used to probe and modulate related metabolic pathways in non-clinical models, such as in microorganisms. ymdb.ca For instance, in E. coli, the intracellular concentration of phosphoserine can be experimentally manipulated to study its effects on cellular metabolism and protein synthesis. nih.gov

Research has shown that deleting the gene for phosphoserine phosphatase (serB), the enzyme that converts phosphoserine to serine, leads to an accumulation of intracellular phosphoserine. nih.gov By supplementing the culture media of such genetically modified strains with phosphoserine, researchers can dramatically elevate its internal levels, reaching concentrations comparable to those of standard amino acids. nih.gov This technique allows for the investigation of how elevated phosphoserine levels impact cellular viability, protein production, and the potential for incorporating this non-standard amino acid into recombinant proteins. nih.gov These studies are crucial for understanding the regulation of amino acid biosynthetic pathways and for developing new methods in synthetic biology.

Phosphoserine is a key target for the development of probes to study protein phosphorylation, a ubiquitous post-translational modification. Chemical methods have been developed to selectively label phosphoserine residues with fluorescent tags, enabling their highly sensitive detection. nih.gov

One established method involves a two-step process. First, the phosphoserine residue is derivatized through a β-elimination reaction, similar to the one catalyzed by barium ions, followed by the addition of a thiol-containing compound like 1,2-ethanedithiol. nih.gov This converts the phosphoserine into a stable thiol-serine residue. In the second step, this newly introduced thiol group is coupled to a fluorescent probe via an iodoacetate reaction, for example, with 6-iodoacetamidofluoroscein. nih.gov This process achieves high efficiency, with the derivatization step being approximately 89% efficient and the subsequent fluorescent coupling being over 98% efficient. nih.gov The resulting fluorescently tagged peptides and proteins can be analyzed using highly sensitive techniques like capillary zone electrophoresis with laser-induced fluorescence, allowing for the quantification of phosphoserine at the attomole (< 75 amol) level. nih.gov

Research into Biomaterial Development and Regenerative Engineering

In the field of biomaterials, phosphoserine is investigated for its role in modifying and improving the properties of materials intended for bone regeneration, owing to its natural role in biomineralization. nih.gov

Phosphoserine interacts strongly with calcium phosphate (CaP) phases, which are the primary inorganic components of bone. nih.gov This interaction is leveraged in the development of self-setting CaP bone cements. Research has shown that phosphoserine can react with CaP phases, such as α-tricalcium phosphate (α-TCP) and tetracalcium phosphate (TTCP), to form adhesive organo-ceramic cements. nih.gov

The addition of phosphoserine to CaP materials can significantly alter their properties. It can influence the setting time of the cement; formulations with higher concentrations of phosphoserine (>50 mole%) tend to have delayed setting times. mdpi.com The reaction between phosphoserine and calcium phosphates can lead to the formation of new crystalline phases, such as a calcium phosphoserine coordination network, which has been identified as a predominant phase in certain adhesive apatitic cement systems. nih.gov Furthermore, phosphoserine's carboxyl and phosphate groups have a high affinity for calcium phosphate, which can inhibit hydroxyapatite (B223615) crystal growth, leading to the formation of nanocrystals with a higher specific surface area. nih.gov

Phosphoserine plays a complex, dual role in the process of mineralization, which is the deposition of minerals in a matrix, a critical step in bone formation. In vitro studies are essential for elucidating this role. Paradoxically, phosphoserine can both promote and inhibit mineralization depending on the context. mdpi.com

When in solution, phosphoserine can chelate calcium ions and bind to the faces of existing crystals, thereby interrupting crystal growth and arresting precipitation. mdpi.com Conversely, when bound to a substrate or as part of non-collagenous proteins like bone sialoprotein and osteopontin, phosphoserine can facilitate mineralization. nih.govmdpi.com It does this by increasing the local concentration of sequestered calcium and phosphate ions, acting as a nucleus for mineral deposition. mdpi.com In vitro mineralization studies often use cell cultures, such as pre-osteoblasts, to observe the formation of mineral deposits. nih.gov The extent of mineralization in these cultures can be assessed using staining methods like Alizarin Red S, which detects calcium deposits, or by using fluorescent markers like calcein (B42510) in live cells. nih.govresearchgate.net These studies are vital for understanding how biomaterials modified with phosphoserine can influence bone regeneration.

| Context | Action of Phosphoserine | Mechanism | Reference |

|---|---|---|---|

| In Solution | Inhibits Mineralization | Chelates calcium ions and binds to crystal faces, interrupting growth. | mdpi.com |

| Bound to a Substrate/Protein | Promotes Mineralization | Increases local concentration of sequestered ions, acting as a nucleation site. | mdpi.com |

Use in Phosphoproteomics Method Development and Validation

In the intricate field of phosphoproteomics, which focuses on the study of protein phosphorylation, the development and validation of analytical methods are paramount to ensure the accuracy and reliability of results. While complex phosphopeptides and phosphoproteins are the ultimate targets of analysis, simpler, well-defined compounds can play a crucial role in the initial stages of method development and validation. DL-O-Phosphoserine, barium salt, serves as a potential model compound in this context, particularly for methodologies involving chemical derivatization of phosphoamino acids.

Methodologies for Phosphopeptide Enrichment and Separation

A significant challenge in phosphoproteomics is the low abundance of phosphopeptides in complex biological samples. Therefore, enrichment techniques are essential to selectively isolate them prior to mass spectrometric analysis. One chemical derivatization strategy for phosphoserine-containing peptides involves a process called β-elimination, which is catalyzed by a base. This reaction removes the phosphate group and results in the formation of a dehydroalanine residue.

Barium hydroxide is a known catalyst for the β-elimination of phosphoserine. nih.govnih.govnih.gov This catalysis is reported to be significantly more efficient than when using other bases like sodium hydroxide at the same concentration. nih.govnih.govnih.gov The resulting dehydroalanine can then undergo a Michael addition reaction with a nucleophile, allowing for the introduction of an affinity tag for enrichment or a chromophore for detection.

While the literature predominantly discusses the use of barium hydroxide as the catalyst, DL-O-Phosphoserine, barium salt, could theoretically be employed as a simple, soluble, and stable source of phosphoserine for the initial development and optimization of these β-elimination/Michael addition protocols. Its use would allow researchers to establish reaction conditions, such as temperature, time, and reagent concentrations, using a straightforward model system before applying the method to more complex and precious peptide mixtures.

The table below summarizes the key aspects of barium-catalyzed β-elimination for phosphopeptide enrichment.

| Parameter | Description | Relevance in Method Development |

| Catalyst | Barium hydroxide (Ba(OH)₂) | Efficiently catalyzes the β-elimination of the phosphate group from phosphoserine. nih.govnih.govnih.gov |

| Substrate | Phosphoserine residues in peptides | DL-O-Phosphoserine, barium salt can serve as a simple model substrate. |

| Reaction | β-elimination followed by Michael addition | Forms a stable derivative for affinity capture or detection. |

| Application | Enrichment of phosphopeptides | Increases the concentration of phosphopeptides for mass spectrometry analysis. |

Development of Phosphorylation Site Mapping Strategies

Accurate identification of the specific amino acid residue that is phosphorylated (the phosphorylation site) is a primary goal of phosphoproteomics. Tandem mass spectrometry (MS/MS) is the principal technique used for this purpose. However, the phosphate group can be labile during MS/MS analysis, leading to a neutral loss of phosphoric acid, which can complicate spectral interpretation and site localization.

Chemical derivatization of phosphoserine, as described above, can aid in the development of more robust site-mapping strategies. By replacing the labile phosphate group with a more stable entity, the fragmentation pattern in the MS/MS spectrum can be altered, potentially leading to more definitive site assignment.

In the development phase of such derivatization-based mapping strategies, a simple compound like DL-O-Phosphoserine, barium salt, could be invaluable. Researchers could use it to:

Validate the derivatization reaction: Confirming the complete and specific conversion of phosphoserine to the desired derivative using techniques like NMR or mass spectrometry.

Optimize MS/MS fragmentation: Developing and refining the mass spectrometry conditions to achieve the most informative fragmentation of the derivatized amino acid.

Create analytical standards: The derivatized product of DL-O-Phosphoserine, barium salt, could serve as a standard for retention time calibration in liquid chromatography-mass spectrometry (LC-MS) methods.

The development of reliable methods for phosphorylation site analysis is a critical aspect of phosphoproteomics. researchgate.net The use of well-defined standards and model compounds is an integral part of this process. While direct evidence for the widespread use of DL-O-Phosphoserine, barium salt, as a standard is not prominent in the literature, its properties make it a suitable candidate for the foundational stages of developing and validating novel chemical-based phosphoproteomic workflows.

The following table outlines the potential role of DL-O-Phosphoserine, barium salt, in the development of phosphorylation site mapping strategies.

| Development Stage | Role of DL-O-Phosphoserine, Barium Salt | Desired Outcome |

| Reaction Optimization | Serve as a model substrate for β-elimination and derivatization. | Establishment of robust and reproducible reaction conditions. |

| Analytical Method Validation | Provide a simple, known compound to test the analytical platform. | Confirmation of the method's ability to detect and identify the derivatized phosphoserine. |

| Standard Generation | Precursor for the synthesis of a derivatized phosphoserine standard. | A reference compound for instrument calibration and quality control. |

Theoretical and Computational Investigations of Dl O Phosphoserine and Its Interactions

Molecular Docking and Dynamics Simulations of Compound-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for exploring how a ligand, such as phosphoserine, interacts with a protein receptor. Molecular docking predicts the preferred orientation of a molecule when bound to another, while MD simulations provide a view of the dynamic evolution of the compound-protein system over time, revealing information about conformational changes and binding stability.

Phosphorylation is a key post-translational modification, and simulations are crucial for understanding its effects on protein structure, dynamics, and interactions. nih.govnih.gov MD simulations have been employed to compare the conformational ensembles of phosphorylated peptides, showing that different force fields can produce varying results. For instance, the CHARMM36m force field tends to produce more compact structures with more stable salt bridges compared to Amber ff99SB-ILDN. nih.govnih.gov Such studies are essential for comprehending how the phosphate (B84403) group of phosphoserine influences interactions with binding partners. nih.gov

The interaction of phosphoserine is not limited to proteins. Metadynamics simulations have been used to elucidate the pH-dependent binding of O-phospho-L-serine to hydroxyapatite (B223615) surfaces, a key component of bone mineral. acs.org These simulations revealed that the binding occurs predominantly through electrostatic interactions between the negatively charged carboxy and phosphate groups of phosphoserine and the Ca²⁺ cations on the apatite surface. acs.org The binding strength was found to be dependent on both pH and the specific surface of the crystal. acs.org

When studying the interaction between two proteins where one is phosphorylated, a common computational approach involves protein-protein docking followed by MD simulations of the resulting complex. researchgate.net This can help determine whether the phosphorylated serine is directly involved in the protein-protein interaction. researchgate.net High-resolution crystal structures of enzymes like human phosphoserine phosphatase (hPSP) in complex with its substrate (phospho-L-serine) provide a basis for these simulations, which can further refine the understanding of the enzyme's reaction mechanism and the dynamic movements of loops within the active site. nih.gov

| Simulation Type | System Studied | Key Findings | Reference(s) |

| Metadynamics | O-phospho-L-serine on Hydroxyapatite Surfaces | Binding is pH-dependent and dominated by electrostatic interactions (PO₄²⁻/COO⁻ with Ca²⁺). | acs.org |

| Molecular Dynamics | Phosphorylated Intrinsically Disordered Peptides | Force fields (CHARMM36m vs. Amber) affect the resulting conformational ensembles, particularly the compactness and salt bridge stability. | nih.govnih.gov |

| Molecular Dynamics | Human Phosphoserine Phosphatase (hPSP) with Phosphoserine | Elucidated the dynamics of the active site loop, contributing to a more complete understanding of the enzymatic mechanism. | nih.gov |

| Protein-Protein Docking & MD | Generic Phosphorylated Protein Interactions | A viable approach to investigate if phosphorylation influences the interaction between two proteins, even without a crystallized complex structure. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For phosphoserine, these methods can predict properties like acid dissociation constants (pKa) and explain how phosphorylation modulates protein properties at an electronic level.

Density Functional Theory (DFT) calculations have been successfully used to predict the aqueous pKa values of O-phosphoserine. researchgate.net Such studies have shown that using a polarisable continuum model (PCM) and explicitly including a few water molecules in the first hydration shell is crucial for achieving excellent agreement with experimental values. researchgate.net These calculations help to understand the protonation state of phosphoserine's different functional groups (carboxyl, amino, and phosphate) at physiological pH, which is critical for its interactions.

Quantum chemical calculations also indicate that phosphorylation can significantly alter the electronic properties of an amino acid residue. nih.gov Studies have shown that the phosphorylation of serine can decrease the optical band gap energy (Egap). nih.gov A lower band gap energy implies that electronic transitions can occur more easily, which can facilitate the formation or disruption of non-covalent interactions like hydrogen bonds, leading to conformational changes in the protein. nih.gov This provides an electronic-level explanation for how the addition of a phosphate group can act as a molecular switch to regulate protein function.

| Computational Method | Property Investigated | Key Findings | Reference(s) |

| Density Functional Theory (DFT) with PCM | pKa values of O-phosphoserine | Accurate prediction of pKa values requires the inclusion of explicit water molecules in the model. B3LYP/6-31+G(d,p) with the SMD solvation model provides excellent agreement with experimental data. | researchgate.net |

| Quantum Chemical Calculations | Electronic properties upon phosphorylation | Phosphorylation of serine decreases the optical band gap energy, which can trigger electronic transitions and facilitate conformational changes in proteins. | nih.gov |

In Silico Prediction of Biochemical Pathways and Metabolite Flux

In silico tools are increasingly used to model and analyze complex biochemical pathways and predict metabolite fluxes, which represent the rate of turnover of molecules through a metabolic pathway.

Phosphoserine is a key intermediate in the "phosphorylated pathway" of L-serine biosynthesis. nih.gov This pathway involves a series of enzymatic reactions starting from the glycolytic intermediate 3-phosphoglycerate (B1209933). The main enzymes in this pathway are 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). nih.gov PSAT, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, catalyzes the reversible transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine, using glutamate (B1630785) as the amino donor. nih.govhmdb.ca Subsequently, PSP catalyzes the dephosphorylation of O-phospho-L-serine to produce L-serine. nih.gov

The prediction of such pathways can be aided by bioinformatics tools that analyze genomic and proteomic data. For example, predicting phosphorylation sites on proteins is a critical aspect of understanding cellular regulation, and numerous in silico tools like MusiteDeep, DeepPhos, and PhosphoPredict have been developed for this purpose. mdpi.com

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov While often involving experimental isotope tracing, the data analysis and modeling are heavily computational. nih.govcreative-proteomics.com MFA can be used to understand the flow of metabolites through the serine biosynthesis pathway and how this flux is altered by genetic or environmental changes. nih.gov The modeling focuses on creating a stoichiometric network of reactions and solving a system of mass balance equations, often under a steady-state assumption, to determine the intracellular fluxes. creative-proteomics.compagepress.org These computational models are essential for metabolic engineering and for understanding the metabolic reprogramming that occurs in various diseases.

| Enzyme | KEGG Reaction ID | Role in Pathway | Computational Tools for Study |

| Phosphoserine Aminotransferase (PSAT) | R04173 | Catalyzes the conversion of 3-phosphonooxypyruvate to O-Phospho-L-serine. | Molecular Docking, MD Simulations, Sequence Alignment |

| Phosphoserine Phosphatase (PSP) | R00582 | Catalyzes the dephosphorylation of O-Phospho-L-serine to L-Serine. | MD Simulations, Quantum Mechanics (for mechanism) |

| Protein Kinases | N/A | Catalyze the phosphorylation of serine residues in proteins to form phosphoserine. | Phosphorylation Site Prediction Tools (e.g., DeepPhos) |

Emerging Research Avenues and Future Directions in Dl O Phosphoserine Studies

Novel Synthetic Approaches for Scalable Production and Diversity-Oriented Synthesis

The synthesis of phosphoserine and its analogues is fundamental for creating the tools needed to study phosphorylation. kinasebiotech.com Historically, the creation of libraries of phosphorylated biomolecules has been challenging. acs.org However, recent advancements are addressing these difficulties, focusing on both scalable production for existing structures and the generation of diverse new molecules.

One promising strategy is the development of novel, single-step protection and deprotection methods. For instance, an allyl-phosphoester installation combined with a palladium-mediated deprotection strategy has been reported for the straightforward synthesis of a library of phospho-amino acid analogues. acs.org Another area of advancement is in solid-phase peptide synthesis (SPPS), which has proven invaluable for incorporating phosphoserine-based residues into artificial peptide chains. cam.ac.uk New Fmoc/t-Bu SPPS strategies are being developed to conveniently generate phosphoserine-based peptides, using phosphoserine analogues as scaffolds around which other amino acid residues can be installed. cam.ac.uk

Furthermore, cell-free protein synthesis (CFPS) machinery is being customized to produce purpose-built phosphoproteins containing site-specific phosphoserine or its nonhydrolyzable analogs. nih.gov By selecting appropriate chassis strains and reconfiguring orthogonal translation systems (OTS), researchers have successfully synthesized proteins like sfGFP and MEK1 with site-specific phosphoserine. nih.gov This approach not only allows for the production of previously hard-to-access phosphoproteins but also opens the door for the streamlined production of user-defined phosphoproteins, facilitating deeper research into their physiological mechanisms. nih.gov

These innovative synthetic methods are crucial for diversity-oriented synthesis, enabling the creation of a wide range of molecules, including:

Nonhydrolyzable analogues of phosphoamino acids for developing stable antibodies and inhibitors. kinasebiotech.comnih.gov

Photoregulated phosphoamino acid analogues that allow for spatiotemporal control over phosphorylation-regulated biological processes. kinasebiotech.com

Phosphopeptides that serve as valuable tools for investigating protein kinases and phosphatases. cam.ac.uk

| Synthetic Approach | Key Features | Potential Application |

| Allyl-phosphoester protection/deprotection | Single-step, straightforward method. | Creation of phospho-biomolecule analogue libraries. acs.org |

| Fmoc/t-Bu Solid-Phase Peptide Synthesis (SPPS) | Uses phosphoserine analogues as scaffolds for peptide assembly. | Convenient generation of diverse phosphoserine-based peptides. cam.ac.uk |

| Cell-Free Protein Synthesis (CFPS) | Allows for site-specific incorporation of phosphoserine and its analogs into proteins. | Streamlined production of user-defined phosphoproteins for mechanistic studies. nih.gov |

Integration of Advanced Multi-Omics Data in Phosphoserine Research

Understanding the complex role of phosphoserine in cellular signaling requires a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and phosphoproteomics—offers a powerful strategy to unravel the intricate networks governed by phosphorylation. nih.govnih.govtandfonline.com

Phosphoproteomics, which identifies and quantifies thousands of phosphorylated peptides, provides a direct snapshot of kinase activity and signaling pathway activation. acs.orgnih.gov When combined with other omics data, it can reveal the causal drivers of phosphorylation and the downstream consequences on gene and protein expression. nih.govnih.govresearchgate.net For example, a multi-omics analysis in genetically diverse mouse strains identified hundreds of phosphorylation quantitative trait loci (phQTL), linking genetic variations to changes in phosphorylation levels. nih.govresearchgate.net This integrative approach helped identify kinases, phosphatases, and other regulatory factors, including both known and novel interactions. nih.govresearchgate.net

Such integrated analyses are being applied to various biological contexts. In neuroscience, a multi-omics approach is being used to study serine metabolism in human-differentiated astrocytes, the primary source of L-serine in the brain. nih.gov By overexpressing the three key enzymes in the L-serine biosynthesis pathway (including phosphoserine aminotransferase and phosphoserine phosphatase) and analyzing the resulting metabolic changes, researchers can gain insights into how serine metabolism is regulated under physiological and pathological conditions. nih.gov In cancer research, integrating phosphoproteomics with transcriptomics and proteomics helps identify dysregulated pathways in cancer cells, offering a more comprehensive understanding of the disease's molecular underpinnings. nih.govnih.gov

The future of phosphoserine research will likely rely on frameworks like Multi-Omics Factor Analysis (MOFA), an unsupervised method for integrating diverse omics datasets to capture the primary sources of variability in the data. tandfonline.com This will be crucial for building comprehensive models of cellular pathways and understanding how perturbations, such as disease or drug treatments, affect the phosphoproteome.

| Omics Data Type | Information Provided | Application in Phosphoserine Research |

| Phosphoproteomics | Direct measurement of protein phosphorylation sites and levels. tandfonline.com | Identifies active signaling pathways and kinase substrates. |

| Genomics (QTL mapping) | Links genetic variants to molecular traits. | Identifies genetic drivers of phosphorylation changes (phQTLs). nih.govresearchgate.net |

| Transcriptomics | Measures mRNA expression levels. | Reveals downstream effects of phosphorylation on gene expression. nih.gov |

| Proteomics | Measures protein abundance levels. | Distinguishes changes in phosphorylation from changes in total protein amount. nih.gov |

| Metabolomics | Measures levels of small molecule metabolites. | Elucidates the impact of phosphorylation on metabolic pathways, like serine biosynthesis. nih.gov |

Development of Next-Generation Analytical Platforms for High-Throughput Analysis

The increasing scale and complexity of phosphoproteomics research necessitate the development of advanced, high-throughput analytical platforms. These next-generation tools aim to improve the speed, sensitivity, and accessibility of phosphoserine analysis, from initial screening to complex data interpretation.

High-throughput screening (HTS) assays are essential for identifying modulators of enzymes involved in phosphoserine metabolism. For instance, a malachite green-based HTS assay was developed to screen for inhibitors of Mycobacterium tuberculosis phosphoserine phosphatase (SerB2), a potential drug target. nih.gov More recently, novel continuous assays have been developed that offer advantages over traditional discontinuous methods. One such assay for phosphoserine phosphatase uses serine acetyltransferase (SAT) as a coupling enzyme, which is easily adaptable to HTS conditions and less prone to interference. mdpi.comnih.gov

In the realm of mass spectrometry-based phosphoproteomics, platforms like EasyPhos have been developed to streamline the analysis of hundreds of samples. researchgate.net By optimizing and minimizing workflow steps, EasyPhos enables the quantification of over 10,000 phosphorylation sites from small amounts of starting material with high reproducibility. researchgate.net

A significant bottleneck in phosphoproteomics is the downstream statistical analysis and interpretation of the massive datasets generated. nih.gov To address this, user-friendly, web-based platforms are being created.

Phospho-Analyst is an interactive web application designed for the "one-click" differential expression analysis of phosphoproteomic data. acs.orgnih.gov A key feature is its ability to automatically normalize phosphosite data to total protein abundance, ensuring that observed changes are due to genuine phosphorylation events. nih.gov

ProteoViz is another tool that takes raw phosphoproteomics data and performs normalization, differential expression analysis, motif analysis, and pathway enrichment, presenting the results in an interactive dashboard. nih.gov

PhosNetVis is a web-based tool for kinase-substrate enrichment analysis that provides interactive 2D and 3D network visualizations, helping researchers to dynamically explore phosphorylation events. nih.gov

These platforms make sophisticated phosphoproteomics analysis accessible to researchers without specialized bioinformatics expertise, accelerating the pace of discovery. nih.govnih.gov

Exploration of New Biological Functions in Underexplored Model Systems

While much of phosphoserine research has focused on traditional mammalian models, exploring its roles in underexplored and non-mammalian systems is a burgeoning field that promises to uncover novel biological functions and evolutionary insights. nih.govembopress.org These alternative models often offer unique advantages, such as genetic tractability, rapid life cycles, and simpler nervous systems, which can facilitate the discovery of fundamental principles of phosphorylation signaling. nih.govembopress.org

A prime example is the discovery of novel types of phosphoserine phosphatases (PSPs) in the hydrogen-oxidizing autotrophic bacterium Hydrogenobacter thermophilus. u-tokyo.ac.jp Previously, only one type of PSP was known, and organisms lacking the corresponding gene were thought to be incapable of producing serine from phosphoserine. u-tokyo.ac.jp The discovery in this bacterium revealed that alternative enzymes exist, and the presence of their genes across a broad range of organisms suggests that this novel serine synthesis pathway is more widespread than previously thought. This finding is critical for understanding the diversity and evolution of essential amino acid biosynthetic pathways. u-tokyo.ac.jp

Non-mammalian models like the fruit fly (Drosophila melanogaster), the nematode worm (Caenorhabditis elegans), and the zebrafish (Danio rerio) are becoming increasingly popular for studying complex biological processes, including those regulated by phosphorylation. nih.govembopress.org Their genetic toolkits, combined with advanced imaging capabilities, allow for precise manipulation and observation of signaling pathways in a whole-organism context. Exploring the phosphoproteome of these organisms under various conditions could reveal conserved signaling modules as well as species-specific functions of phosphoserine.

Even within mammalian systems, new roles for phosphoserine metabolism are being uncovered. A study in mice found that hepatic Phosphoserine Aminotransferase 1 (PSAT1), an enzyme in the serine biosynthesis pathway, plays a role in regulating insulin (B600854) sensitivity. cas.cn Researchers observed that PSAT1 expression was reduced in insulin-resistant mice, and overexpressing the enzyme improved their condition. This study provides new insights into the molecular mechanisms of insulin resistance and suggests that enzymes in the phosphoserine pathway could be novel drug targets. cas.cn

Design of Targeted Research Tools and Reagents based on Phosphoserine Chemistry

Progress in understanding the intricate roles of phosphoserine is critically dependent on the availability of precisely designed research tools and reagents. nih.govacs.org The development of chemical probes, specialized antibodies, and synthetic phosphopeptides allows for the direct interrogation and manipulation of phosphorylation-dependent processes within the complex cellular environment. novusbio.comnih.gov